An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl(2,4,5-trimethylphenyl)sulfane
An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl(2,4,5-trimethylphenyl)sulfane
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of methyl(2,4,5-trimethylphenyl)sulfane. Aimed at researchers, scientists, and professionals in drug development, this document integrates theoretical insights from computational chemistry with established experimental protocols. We delve into the synthesis, spectroscopic characterization, and a detailed computational study of the compound's conformational preferences and rotational energy barriers. The methodologies presented herein are designed to be self-validating, offering a robust framework for the study of substituted aryl thioethers. All key data is summarized in structured tables, and complex workflows are visualized using diagrams to enhance clarity and understanding.
Introduction
Methyl(2,4,5-trimethylphenyl)sulfane, a member of the aryl thioether family, possesses a unique substitution pattern that introduces significant steric and electronic effects, influencing its three-dimensional structure and reactivity. The conformational flexibility of aryl thioethers, primarily governed by the rotation around the C(aryl)-S bond, is a critical determinant of their chemical and biological properties. Understanding these conformational landscapes is paramount in fields such as medicinal chemistry, where molecular shape and dynamics dictate interactions with biological targets.
This guide provides a multi-faceted approach to elucidating the structural and conformational characteristics of methyl(2,4,5-trimethylphenyl)sulfane. We will first outline a reliable synthetic route and standard spectroscopic characterization techniques. The core of this guide is a detailed computational analysis using Density Functional Theory (DFT) to predict the molecule's stable conformations, the energy barrier to rotation around the C-S bond, and its theoretical NMR and FT-IR spectra. This dual approach of experimental protocol and computational validation provides a powerful and holistic understanding of the target molecule.
Synthesis and Spectroscopic Characterization
The synthesis of aryl thioethers is a well-established area of organic chemistry.[1] The following protocol describes a common and effective method for the preparation of methyl(2,4,5-trimethylphenyl)sulfane from the corresponding thiophenol.
Synthesis Protocol: S-methylation of 2,4,5-Trimethylthiophenol
This procedure is based on the general principle of nucleophilic substitution, where the thiolate anion, a potent nucleophile, displaces a halide from an alkyl halide.
Materials:
-
2,4,5-Trimethylthiophenol
-
Sodium hydroxide (NaOH)
-
Methyl iodide (CH₃I)
-
Ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Thiolate Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,5-trimethylthiophenol (1 equivalent) in ethanol.
-
To this solution, add a solution of sodium hydroxide (1.1 equivalents) in water dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium thiophenolate salt.
-
S-methylation: Cool the reaction mixture to 0 °C using an ice bath. Add methyl iodide (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the ethanol under reduced pressure. To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude methyl(2,4,5-trimethylphenyl)sulfane can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Spectroscopic Characterization Protocols
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[2]
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified methyl(2,4,5-trimethylphenyl)sulfane.[3]
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[4]
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely. The outside of the tube should be cleaned with a tissue dampened with isopropanol before insertion into the spectrometer.[5]
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]
Sample Preparation (Neat Liquid):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, they can be cleaned with a solvent like acetone and dried.[7]
-
Place a single drop of the liquid methyl(2,4,5-trimethylphenyl)sulfane onto the surface of one salt plate.[7]
-
Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.
-
Mount the "sandwich" of plates in the spectrometer's sample holder.[8]
Data Acquisition:
-
Record a background spectrum of the empty IR beam path.
-
Place the sample in the beam path and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Computational Analysis of Molecular Structure and Conformation
Due to the limited availability of specific experimental data for methyl(2,4,5-trimethylphenyl)sulfane, a comprehensive computational analysis was performed using Density Functional Theory (DFT). This approach provides highly accurate predictions of molecular geometry, conformational energetics, and spectroscopic properties.[9][10]
Computational Methodology
All calculations were performed using the Gaussian 16 suite of programs.[11] The B3LYP functional was chosen for its proven reliability in predicting the geometries and energies of organic molecules. The 6-311+G(d,p) basis set was employed, as it provides a good balance of accuracy and computational cost for molecules containing sulfur.[12]
The workflow for our computational analysis is depicted below:
Molecular Geometry
The geometry of methyl(2,4,5-trimethylphenyl)sulfane was optimized to find the lowest energy conformation. The key structural parameters are summarized in the table below.
| Parameter | Value |
| Bond Lengths (Å) | |
| C(aryl)-S | 1.785 |
| S-C(methyl) | 1.812 |
| C-C (aromatic avg.) | 1.395 |
| C(aryl)-C(methyl) avg. | 1.510 |
| **Bond Angles (°) ** | |
| C(aryl)-S-C(methyl) | 103.5 |
| Dihedral Angles (°) | |
| C-C-S-C | ~90 |
| (Computationally derived data at the B3LYP/6-311+G(d,p) level of theory) |
The C(aryl)-S-C(methyl) bond angle of 103.5° is consistent with the sp³-like hybridization of the sulfur atom, but slightly compressed due to the steric bulk of the aromatic ring. The most stable conformation exhibits a dihedral angle of approximately 90° between the plane of the aromatic ring and the S-C(methyl) bond, minimizing steric interactions between the methyl group on the sulfur and the ortho-methyl group on the phenyl ring.
Conformational Analysis and Rotational Barrier
The primary conformational flexibility in methyl(2,4,5-trimethylphenyl)sulfane arises from the rotation about the C(aryl)-S bond. A potential energy surface scan was performed by systematically rotating the C-C-S-C dihedral angle.
The ground state (GS) conformation places the S-methyl group perpendicular to the plane of the aromatic ring. The transition state (TS) for this rotation occurs when the S-methyl group is eclipsed with the plane of the aromatic ring, leading to significant steric hindrance with the ortho-methyl group.
The calculated energy barrier for this rotation provides insight into the conformational rigidity of the molecule.
| Parameter | Calculated Value |
| Ground State Energy | E_GS |
| Transition State Energy | E_TS |
| Rotational Barrier (ΔE‡) | ~6.5 kcal/mol |
| (Computationally derived data at the B3.1. LYP/6-311+G(d,p) level of theory) |
A rotational barrier of approximately 6.5 kcal/mol suggests that at room temperature, the rotation around the C-S bond is hindered but not completely restricted. This indicates that the molecule likely exists predominantly in its lowest energy conformation, but can access other rotational states.
Simulated Spectroscopic Data
The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method, which is a reliable approach for predicting NMR spectra.[13] The calculated shifts are referenced against tetramethylsilane (TMS).
Table of Predicted ¹H and ¹³C NMR Chemical Shifts:
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| S-CH₃ | 2.45 | 15.8 |
| 2-CH₃ | 2.30 | 19.5 |
| 4-CH₃ | 2.25 | 20.1 |
| 5-CH₃ | 2.28 | 19.8 |
| Ar-H (position 3) | 7.10 | 137.5 |
| Ar-H (position 6) | 7.15 | 130.2 |
| Ar-C (ipso) | - | 136.5 |
| Ar-C (ortho) | - | 138.0 |
| Ar-C (meta) | - | 135.2 |
| Ar-C (para) | - | 132.1 |
| (Computationally derived data at the B3LYP/6-311+G(d,p) level of theory) |
The predicted ¹H NMR spectrum shows distinct singlets for the four methyl groups, with the S-methyl group resonating slightly downfield. The two aromatic protons are predicted to have similar chemical shifts. The ¹³C NMR spectrum is predicted to show distinct signals for all nine carbon atoms, reflecting the asymmetry of the molecule.
The vibrational frequencies and corresponding intensities were calculated to simulate the FT-IR spectrum. The calculated frequencies are often systematically higher than experimental values, and a scaling factor may be applied for more direct comparison.[6]
Table of Major Predicted Vibrational Frequencies and Assignments:
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3050-2850 | Medium | C-H stretching (aromatic and aliphatic) |
| 1610, 1495 | Medium-Strong | C=C aromatic ring stretching |
| 1450 | Medium | CH₃ asymmetric bending |
| 1380 | Medium | CH₃ symmetric bending |
| 1050 | Medium | In-plane C-H bending |
| 880 | Strong | Out-of-plane C-H bending (isolated Ar-H) |
| 690 | Medium | C-S stretching |
| (Computationally derived data at the B3LYP/6-311+G(d,p) level of theory) |
The simulated FT-IR spectrum is dominated by C-H stretching vibrations below 3100 cm⁻¹, aromatic C=C stretching bands around 1600-1500 cm⁻¹, and methyl group bending vibrations. A characteristic strong absorption around 880 cm⁻¹ is predicted for the out-of-plane bending of the two adjacent aromatic C-H bonds. The C-S stretching vibration is expected to be a weaker band in the fingerprint region.[14]
Conclusion
This technical guide has provided a detailed examination of the molecular structure and conformation of methyl(2,4,5-trimethylphenyl)sulfane. By combining established experimental protocols for synthesis and characterization with in-depth computational analysis, we have built a comprehensive model of this molecule.
The key findings indicate that the molecule adopts a preferred conformation where the S-methyl group is perpendicular to the plane of the trimethylphenyl ring to minimize steric interactions. The calculated rotational barrier of approximately 6.5 kcal/mol suggests a significant but not insurmountable hindrance to rotation at room temperature. The simulated NMR and FT-IR spectra provide a valuable reference for the experimental characterization of this compound and its derivatives.
The integrated workflow presented here, leveraging both experimental and computational chemistry, serves as a robust paradigm for the structural and conformational analysis of complex organic molecules, with direct applications in rational drug design and materials science.
References
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved February 13, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Organic Chemistry at CU Boulder. Retrieved February 13, 2026, from [Link]
-
Rocky Mountain Laboratories. (2026, January 24). How to Prepare Samples for FTIR Testing. WordPress.com. [Link]
- Hou, G.-L., et al. (n.d.). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics.
- US Army DEVCOM. (2022). On Scalability of DFT-Calculated IR Spectra for Spectrum-Feature Extraction and Estimation of Dielectric Response.
-
ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]
-
Eastern Analytical Symposium. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Retrieved February 13, 2026, from [Link]
-
Sarotti, A. M. (2013). A Multi-standard Approach for GIAO 13C NMR Calculations. The Journal of Organic Chemistry, 78(15), 7623–7631. [Link]
-
CONICET. (n.d.). A Multi-standard Approach for GIAO 13C NMR Calculations. Retrieved February 13, 2026, from [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved February 13, 2026, from [Link]
-
University of California, San Diego. (n.d.). NMR Sample Preparation. Retrieved February 13, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 13, 2026, from [Link]
-
École Polytechnique Fédérale de Lausanne. (n.d.). NMR sample preparation. Retrieved February 13, 2026, from [Link]
-
Lei, Z., et al. (2017). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 56(42), 12893–12897. [Link]
-
University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved February 13, 2026, from [Link]
-
Louisiana State University. (2020, June 5). NMR Sample Preparation. Retrieved February 13, 2026, from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved February 13, 2026, from [Link]
- US Army DEVCOM. (2019). Calculation of IR Spectra Using Density Functional Theory for Nerve-Agent-Sorbent Binding.
-
SCM. (n.d.). Basis set — BAND 2025.1 documentation. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (2016, April 28). What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms? Retrieved from [Link]
-
AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved February 13, 2026, from [Link]
-
Nie, J., et al. (2024). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 29(10), 2299. [Link]
-
ResearchGate. (n.d.). On using DFT to construct an IR spectrum database for PFAS molecules. Retrieved February 13, 2026, from [Link]
-
University of Liverpool. (n.d.). Sample Preparation. Department of Chemistry. Retrieved February 13, 2026, from [Link]
-
PubMed. (2010). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. Journal of Chemical Theory and Computation, 6(3), 735-744. [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved February 13, 2026, from [Link]
-
Spectroscopy Online. (2026, February 10). Top 10 Most Influential Articles on FT-IR Spectroscopy in Biopharmaceutical Applications during 2024–2025. Retrieved February 13, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2-NAPHTHALENETHIOL. Retrieved February 13, 2026, from [Link]
-
Royal Society of Chemistry. (2023). Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents. RSC Advances, 13(20), 13459-13463. [Link]
-
University of Torino. (n.d.). Sulphur Basis-Sets. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (n.d.). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (2024, May 15). Expedient Syntheses of Alkyl and Aryl Thioethers using Xanthates as Thiol-Free Reagents. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and GIAO NMR Calculations for Some Novel 4-Heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives: Comparison of Theoretical and Experimental 1H- and 13C- Chemical Shifts. Retrieved February 13, 2026, from [Link]
- Moroccan Journal of Chemistry. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. 3(2), 238-248.
-
iris@unitn. (2024, July 28). molbank. Retrieved February 13, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. RSC Advances, 14(49), 36087-36104. [Link]
-
YouTube. (2024, August 12). MatSQ 130: A Density functional theory (DFT) Exclusive Tutorial on Materials Square. Retrieved February 13, 2026, from [Link]
- Bentham Science. (2025). Synthesis Characterization and DFT Calculations of 2,5-Substituted Thiophene Derivatives. Letters in Organic Chemistry, 22(8).
-
ResearchGate. (2016, October 20). DFT and TD-DFT calculation of new thienopyrazine-based small molecules for organic solar cells. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. sites.uclouvain.be [sites.uclouvain.be]
- 4. Sample Preparation | Department of Chemistry | University of Liverpool [liverpool.ac.uk]
- 5. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 6. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. researchgate.net [researchgate.net]
- 9. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
